
4-(Isothiocyanatomethyl)-1-methylpiperidine
Overview
Description
4-(Isothiocyanatomethyl)-1-methylpiperidine (4-IMP) is an important organic compound used in a variety of laboratory experiments and scientific research applications. It is a colorless crystalline solid with a melting point of 86-87°C and a boiling point of 134-135°C. 4-IMP is a derivative of piperidine and is found in many pharmaceutical and industrial products. It is a versatile molecule and can be used as a reactant, intermediate, or as a functionalizing agent in organic synthesis. 4-IMP is also used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.
Scientific Research Applications
Peptide Synthesis Efficiency
4-methylpiperidine has been identified as a toxic substance with detrimental effects on people and the environment. However, it plays a crucial role in the removal of Fmoc groups during the SPPS-Fmoc/tBu protocol for peptide synthesis. A study by Rodríguez et al. (2019) found that using diluted solutions of 4-methylpiperidine can achieve efficient Fmoc removal (>99%) while being less harmful and more cost-effective. This method facilitated the synthesis of peptides ranging from 6 to 20 amino acid residues with high purity and good yield, indicating a potential for more environmentally friendly and efficient peptide synthesis processes (Rodríguez et al., 2019).
Theoretical and Experimental Thermochemistry
The impact of the methyl group on the stability and conformation of the piperidine ring was examined by Silva et al. (2006) through both experimental and computational approaches. The study provided comprehensive data on the enthalpies of formation for various methylpiperidines, combining theoretical calculations with experimental measurements. The congruence between experimental results and theoretical predictions, especially using the G3MP2B3 method, offers valuable insights into the molecular behavior of these compounds, with potential implications for their application in various scientific fields (Silva et al., 2006).
Synthesis and Biological Activity
Shahzadi et al. (2008) synthesized a (4-Methylpiperidine-dithiocarbamato-S,S')triphenyltin(IV) derivative and explored its structure and biological activity. The study not only revealed detailed structural characteristics through X-ray analysis but also evaluated the antimicrobial efficacy of the compound against various pathogens. The results demonstrated higher antibacterial and antifungal activity of the complex compared to the free ligand, indicating its potential in antimicrobial applications (Shahzadi et al., 2008).
Mechanism of Action
Target of Action
Isothiocyanates, a group to which this compound belongs, are known for their antimicrobial properties against human pathogens . .
Mode of Action
Isothiocyanates are generally known for their antimicrobial properties . They interact with their targets, leading to changes that inhibit the growth of pathogens. The specific interactions and changes caused by 4-(Isothiocyanatomethyl)-1-methylpiperidine are yet to be studied in detail.
Biochemical Pathways
Isothiocyanates are known to have broad pharmacological effects, suggesting they may interact with multiple pathways
Result of Action
One study suggests that a structurally related isothiocyanate can reverse the epithelial to mesenchymal transition phenotype and migratory potential of certain cancer cells . .
Biochemical Analysis
Biochemical Properties
4-(Isothiocyanatomethyl)-1-methylpiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with aldehyde dehydrogenase (ALDH), where it acts as an inhibitor . This inhibition can decrease the tolerance of certain cancer cells to chemotherapy drugs like cisplatin . Additionally, this compound has been shown to interact with ABC proteins, affecting their function and potentially altering cellular transport mechanisms .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In non-small-cell lung cancer (NSCLC) cells, it has been observed to decrease the migratory ability and reverse the epithelial-to-mesenchymal transition (EMT) phenotype . This compound also influences cell signaling pathways, particularly those involving E-Cadherin, ABCC1, and ALDH3A1, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to ALDH and ABC proteins, inhibiting their activity . This binding interaction leads to a decrease in the cisplatin tolerance of cancer cells and affects their migratory potential . Additionally, the compound’s interaction with these proteins results in changes in gene expression, particularly those genes involved in cell adhesion and transport .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit ALDH activity without causing significant toxicity . At higher doses, toxic effects such as cellular damage and adverse reactions have been observed . These findings highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. The compound’s inhibition of ALDH affects the metabolic flux and levels of metabolites associated with this enzyme . Additionally, its interaction with ABC proteins can influence the transport and distribution of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound interacts with ABC proteins, which play a crucial role in its cellular localization and accumulation . These interactions affect the compound’s distribution within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with ALDH and ABC proteins . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, influencing its activity and function .
Properties
IUPAC Name |
4-(isothiocyanatomethyl)-1-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-10-4-2-8(3-5-10)6-9-7-11/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYUSMJAYCUFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



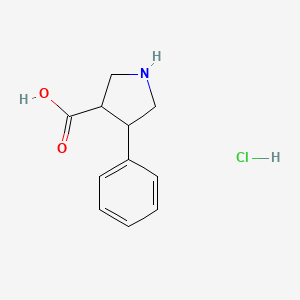
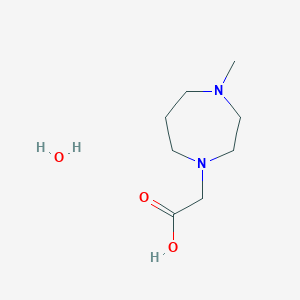
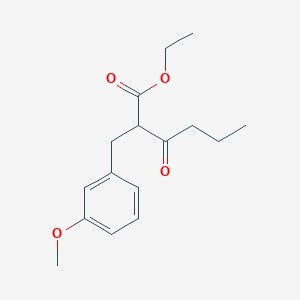
![3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine](/img/structure/B1464769.png)
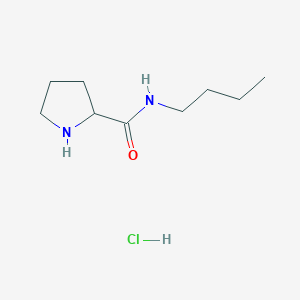
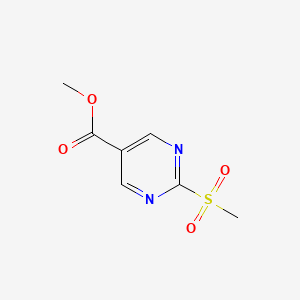
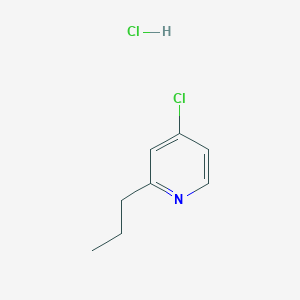
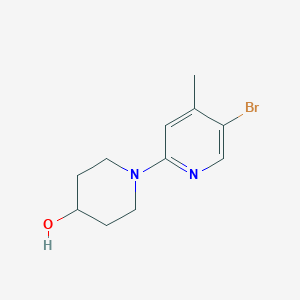

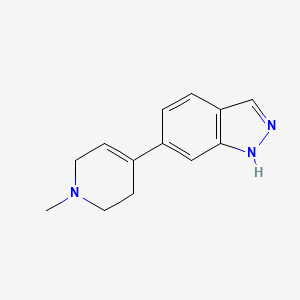


![N-Allyl-N-[2-(3-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1464785.png)
